1-(4-Chlorophenyl)-3-methyltriazene
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Overview
Description
1-(4-Chlorophenyl)-3-methyltriazene is an organic compound characterized by the presence of a triazene group attached to a 4-chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-methyltriazene can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with methyl nitrite in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the triazene group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-methyltriazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The chlorophenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-methyltriazene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-methyltriazene involves its interaction with specific molecular targets. The triazene group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-methylpyrazole
- 1-(4-Chlorophenyl)-3-methylimidazole
- 1-(4-Chlorophenyl)-3-methylthiazole
Comparison: 1-(4-Chlorophenyl)-3-methyltriazene is unique due to its triazene group, which imparts distinct chemical reactivity and biological activity compared to similar compounds with different heterocyclic groups. The presence of the triazene group allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
40843-82-1 |
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Molecular Formula |
C7H8ClN3 |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
4-chloro-N-(methyldiazenyl)aniline |
InChI |
InChI=1S/C7H8ClN3/c1-9-11-10-7-4-2-6(8)3-5-7/h2-5H,1H3,(H,9,10) |
InChI Key |
VIOUCROVGDHEKX-UHFFFAOYSA-N |
Canonical SMILES |
CN=NNC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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